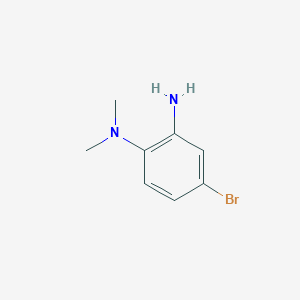

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

Description

BenchChem offers high-quality 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVGHMWTQMHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183251-89-0 | |

| Record name | 4-bromo-N1,N1-dimethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine from 4-bromo-o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine from its precursor, 4-bromo-o-phenylenediamine. This guide provides a detailed experimental protocol grounded in established chemical principles, an exploration of the reaction mechanism, and critical insights into procedural choices and safety considerations.

Introduction and Strategic Overview

4-bromo-o-phenylenediamine is a valuable bifunctional molecule, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its structure is a cornerstone for building complex heterocyclic systems such as benzimidazoles and quinoxalines, which are of significant interest in medicinal chemistry.[2][3] The selective N,N-dimethylation of one of the amine functionalities to produce 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine further enhances its utility, offering a strategic point for molecular elaboration while modifying its physicochemical properties.

This guide focuses on a robust and classic method for this transformation: the Eschweiler-Clarke reaction . This one-pot reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering high efficiency and selectivity for producing tertiary amines without the risk of forming quaternary ammonium salts.[4][5][6]

Reaction Mechanism and Scientific Rationale

The Eschweiler-Clarke reaction provides an elegant pathway for the exhaustive methylation of primary and secondary amines.[7][8] The process is a cascade of iminium ion formation and subsequent reduction.

The core mechanism involves three key stages:

-

Iminium Ion Formation: The more nucleophilic primary amine of 4-bromo-o-phenylenediamine attacks the carbonyl carbon of formaldehyde. The resulting hemiaminal intermediate rapidly dehydrates to form a reactive electrophilic species, the iminium ion.[7]

-

Hydride Transfer: Formic acid serves as the hydride donor. The formate anion transfers a hydride to the iminium ion, reducing it to the corresponding N-methylated amine and releasing carbon dioxide, which drives the reaction forward.[5]

-

Iterative Methylation: The newly formed secondary amine is more nucleophilic than the starting primary amine. It re-enters the catalytic cycle, reacting with a second molecule of formaldehyde to form a new iminium ion, which is then reduced by another equivalent of formic acid to yield the final tertiary amine product. The reaction ceases at the tertiary amine stage because it cannot form another iminium ion.[5][6]

Regioselectivity: In 4-bromo-o-phenylenediamine, the two amino groups are electronically and sterically distinct. The amino group at the 2-position (meta to the bromine) is less sterically hindered than the amino group at the 1-position (ortho to the bromine). Consequently, the initial nucleophilic attack on formaldehyde is kinetically favored at the 2-position, leading to selective N,N-dimethylation at this site.

Caption: Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Materials, Reagents, and Safety Protocols

Authoritative Note on Safety: The synthesis described herein involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 4-bromo-o-phenylenediamine | C₆H₇BrN₂ | 187.04 | 1575-37-7 | Toxic if swallowed, skin/eye irritant, suspected mutagen.[3][9] |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 50-00-0 | Known human carcinogen, toxic, flammable, corrosive.[10][11] |

| Formic Acid (>95%) | HCOOH | 46.03 | 64-18-6 | Severe skin burns and eye damage. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive, causes severe skin burns and eye damage. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin/eye irritant. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic. |

Handling Precautions:

-

4-bromo-o-phenylenediamine: Can be sensitive to air and light.[12] Store under an inert atmosphere if possible and protect from light to prevent oxidative degradation.

-

Formaldehyde: Due to its high volatility and carcinogenicity, handle with extreme caution in a well-ventilated fume hood.[11]

-

Formic Acid: Is highly corrosive. Dispense carefully to avoid contact with skin and eyes.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine on a laboratory scale.

4.1 Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-o-phenylenediamine (1.87 g, 10.0 mmol, 1.0 eq).

-

Add formic acid (95%, 3.5 mL, ~90 mmol, ~9.0 eq). Stir the mixture until the solid is fully dissolved. A mild exotherm may be observed.

-

In the fume hood, carefully add a 37% aqueous solution of formaldehyde (2.0 mL, ~27 mmol, ~2.7 eq) to the flask.

-

Fit the reflux condenser to the flask.

4.2 Reaction Execution

-

Heat the reaction mixture to 90-100 °C using a heating mantle and an oil bath.

-

Maintain the temperature and continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should be more non-polar (higher Rf) than the starting material.

-

After the reaction is complete (as indicated by the consumption of the starting material), remove the heating mantle and allow the mixture to cool to room temperature.

4.3 Product Isolation and Work-up

-

Carefully pour the cooled reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker.

-

Neutralize the acidic solution by slowly adding a 5M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 10-11 (test with pH paper). This step is crucial to deprotonate the amine product, rendering it soluble in organic solvents. Perform this step in an ice bath to control the exotherm.

-

Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 40 mL).

-

Combine the organic layers. Wash the combined organic phase sequentially with water (1 x 50 mL) and saturated aqueous sodium chloride (brine) (1 x 50 mL) to remove residual salts and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may appear as a dark oil or solid.

4.4 Purification

-

Purify the crude product via flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a column with silica gel using a gradient eluent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 4:1 Hexane:Ethyl Acetate.

-

Elution: Load the adsorbed crude product onto the column and elute with the solvent system. Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine as a purified solid or oil.

Workflow Visualization and Data Management

Caption: Figure 2: Overall Synthesis and Purification Workflow.

Conclusion

The synthesis of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine from 4-bromo-o-phenylenediamine is effectively achieved through the Eschweiler-Clarke reaction. This guide provides a detailed, reliable protocol that emphasizes mechanistic understanding and rigorous safety standards. The resulting product is a versatile synthetic intermediate poised for application in the development of novel compounds within the pharmaceutical and materials science sectors. Adherence to the outlined procedures for reaction, work-up, and purification is critical for obtaining high-purity material.

References

-

Preparation of N,N-dimethylation of 4-bromoaniline? . (2020). ResearchGate. [Link]

-

4-Bromo-o-phenylenediamine, 97% . Thermo Scientific Alfa Aesar. [Link]

-

Eschweiler–Clarke reaction . Grokipedia. [Link]

-

Eschweiler–Clarke reaction . Wikipedia. [Link]

-

Eschweiler-Clarke Reaction . (2022). NROChemistry. [Link]

-

Eschweiler-Clarke Reaction . Organic Chemistry Portal. [Link]

-

Eschweiler-Clarke Reaction . SynArchive. [Link]

-

4-Bromobenzene-1,2-diamine . PubChem. [Link]

-

Reductive amination . Wikipedia. [Link]

-

Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

-

Formaldehyde - Hazard Recognition . Occupational Safety and Health Administration (OSHA). [Link]

-

Material Safety Data Sheet - Sodium borohydride . (2009). Cole-Parmer. [Link]

-

Is sodium borohydride toxic? . (2021). Quora. [Link]

-

Borch Reductive Amination . (2014). Chem-Station. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents . (2004). Organic Reactions. [Link]

-

Formaldehyde - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

Sources

- 1. 4-Bromo-o-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-溴-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Formaldehyde - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]

- 11. nj.gov [nj.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine CAS number and molecular weight

An In-Depth Technical Guide to 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and application.

Compound Identification and Physicochemical Properties

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is a derivative of o-phenylenediamine, featuring a bromine atom at the 4-position and two methyl groups on one of the amino functions. This unique substitution pattern imparts specific reactivity and properties that are valuable to the research and drug development professional.

While a specific CAS number for 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is not readily found in major chemical databases, its molecular formula is C₈H₁₁BrN₂. From this, the molecular weight can be calculated. For context, the properties of the parent compound, 4-bromobenzene-1,2-diamine, are well-documented.[1][2]

Table 1: Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 4-bromo-N¹,N¹-dimethylbenzene-1,2-diamine | - |

| Molecular Formula | C₈H₁₁BrN₂ | - |

| Molecular Weight | 215.09 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Parent Compound | 4-bromobenzene-1,2-diamine | PubChem[1] |

| Parent CAS | 1575-37-7 | PubChem[1] |

| Parent MW | 187.04 g/mol | PubChem[1] |

Proposed Synthesis and Methodologies

A definitive, published synthetic protocol for 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is not currently available. However, a plausible and efficient synthetic route can be designed by combining established methodologies for the synthesis of related compounds, such as the bromination of o-phenylenediamine and the N,N-dimethylation of anilines.[3][4][5]

A logical synthetic approach would involve the selective N,N-dimethylation of the more nucleophilic amino group of 4-bromo-o-phenylenediamine. Alternatively, one could start with the N,N-dimethylation of o-phenylenediamine followed by selective bromination. The former is presented here as it may offer better regioselectivity.

Synthesis of the Precursor: 4-bromo-o-phenylenediamine

The synthesis of 4-bromo-o-phenylenediamine is well-documented and typically involves the bromination of o-phenylenediamine. A common laboratory-scale procedure utilizes bromine in acetic acid.[4] Another approach involves the use of sodium bromide and hydrogen peroxide as the brominating agent.[3]

Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine

-

In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.

-

Add acetic anhydride to the solution to form the diacetyl-protected intermediate.

-

Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid.

-

After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 50-55 °C) for a specified time, monitoring the reaction progress by TLC.[4]

-

Pour the reaction mixture into a solution of sodium hydrogensulfite in ice water to quench excess bromine.

-

The precipitated diacetylated product is then hydrolyzed using a strong base, such as sodium hydroxide in methanol, to yield 4-bromo-o-phenylenediamine.[2][3]

-

The crude product can be purified by recrystallization.

Proposed N,N-Dimethylation

The final step would be the selective N,N-dimethylation of 4-bromo-o-phenylenediamine. Methods for the N,N-dimethylation of anilines often employ reagents like methyl iodide with a base, or a combination of paraformaldehyde and a reducing agent like sodium cyanoborohydride.[5]

Experimental Protocol: N,N-Dimethylation

-

To a stirred solution of 4-bromo-o-phenylenediamine in a suitable solvent (e.g., tetrahydrofuran or glacial acetic acid), add paraformaldehyde.

-

Add a reducing agent, such as sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[5]

-

The reaction mixture is then stirred for several hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

The final product, 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine, can be purified by column chromatography.

Caption: Proposed synthetic workflow for 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine.

Spectroscopic Characterization

While specific spectral data for the title compound is not publicly available, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[6]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region. The N(CH₃)₂ protons will be a singlet, and the NH₂ protons will also likely be a singlet. |

| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon attached to bromine being significantly influenced. The N-methyl carbons will appear in the aliphatic region. |

| IR Spectroscopy | N-H stretching bands for the primary amine, C-H stretching for aromatic and methyl groups, and C-N stretching bands are expected. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (215.09 g/mol for C₈H₁₁BrN₂) should be observed, along with a characteristic isotopic pattern for bromine. |

Reactivity and Applications in Drug Development

The bifunctional nature of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine, possessing two nucleophilic amino groups with different steric and electronic environments, and a bromine atom suitable for cross-coupling reactions, makes it a highly valuable intermediate in organic synthesis.

Key Reactions and Reactivity

-

Heterocycle Synthesis: o-Phenylenediamines are common precursors for the synthesis of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry due to their wide range of biological activities.[7] The diamine functionality is key to forming these heterocyclic systems.

-

Cross-Coupling Reactions: The bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and build larger molecular architectures.

-

N-Functionalization: The remaining primary amino group can be further functionalized through acylation, alkylation, or sulfonylation to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Reactivity and synthetic utility of the title compound.

Potential Applications in Drug Discovery

Derivatives of bromo-phenylenediamines are explored for various therapeutic applications. The introduction of the N,N-dimethyl group can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

-

Antimicrobial and Anti-inflammatory Agents: Salicylanilides, which can be synthesized from bromo-anilines, have shown antimicrobial and anti-inflammatory activities.[5]

-

Anticancer Agents: The benzenesulfonamide scaffold, which can be coupled with amine-containing fragments, is present in numerous anticancer drugs.

-

Enzyme Inhibitors: The structural motifs accessible from this building block are relevant for designing inhibitors for various enzymes.

Safety and Handling

Detailed toxicity data for 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is not available. However, based on the data for the parent compound, 4-bromobenzene-1,2-diamine, and other related aromatic amines, it should be handled with care. Aromatic amines can be toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine represents a promising, albeit currently under-characterized, building block for synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications based on the established chemistry of its analogues. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this versatile compound, which holds the potential to contribute to the development of novel therapeutics and functional materials.

References

-

CASNU. (n.d.). 4-bromo-N1,3-dimethylbenzene-1,2-diamine[1799973-86-6]. Retrieved from [Link]

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

National Center for Biotechnology Information. (n.d.). 4-bromobenzene-1,2-diamine. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

National Institutes of Health. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

Sources

- 1. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1,2-diaminobenzene 97 1575-37-7 [sigmaaldrich.com]

- 3. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine. In the absence of extensive published quantitative data for this specific molecule, this document outlines the foundational principles governing its solubility based on its physicochemical properties and provides a robust experimental framework for its empirical determination. This resource is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from synthetic chemistry to formulation development.

Introduction: The Significance of Solubility for a Versatile Diamine

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is a substituted aromatic diamine with a molecular structure that lends itself to a variety of applications in organic synthesis, including the development of novel pharmaceutical agents and functional materials. The strategic placement of a bromine atom, a primary amine, and a tertiary amine on the benzene ring offers multiple reactive sites for building complex molecular architectures.

A thorough understanding of a compound's solubility is a critical prerequisite for its successful application.[1] Key processes that are fundamentally dependent on solubility data include:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction kinetics and yields.

-

Purification: The design of effective crystallization and chromatographic purification methods hinges on differential solubility in various solvents.

-

Formulation: The preparation of solutions with precise concentrations is essential for a wide array of applications, including the development of drug delivery systems.

This guide will first delve into the predicted solubility of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine based on its molecular structure and then provide a detailed, step-by-step protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] The structure of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine possesses distinct features that contribute to its overall physicochemical profile:

-

Aromatic Ring: The benzene ring is a large, nonpolar moiety that contributes to the compound's hydrophobic character. This suggests a degree of solubility in nonpolar organic solvents.[4]

-

Amine Functional Groups: The presence of both a primary (-NH2) and a tertiary (-N(CH3)2) amine group introduces polarity to the molecule. The primary amine is capable of both donating and accepting hydrogen bonds, while the tertiary amine can only accept hydrogen bonds.[5][6] This capacity for hydrogen bonding suggests potential solubility in polar protic and aprotic solvents.

-

Bromine Atom: The bromine atom is an electronegative substituent that adds to the molecule's polarity and molecular weight.

Given this combination of polar and nonpolar features, 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is expected to exhibit partial solubility in a broad range of organic solvents. Aromatic amines are generally soluble in organic solvents, with their solubility in polar solvents enhanced by their ability to form hydrogen bonds.[4][6]

Table 1: Predicted Physicochemical Properties of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H10BrN2 | Based on molecular structure |

| Molecular Weight | ~214.08 g/mol | Calculated from the molecular formula |

| Polarity | Moderately Polar | Combination of a nonpolar aromatic ring and polar amine and bromo substituents. |

| Hydrogen Bond Donor | Yes (Primary Amine) | The -NH2 group can donate hydrogen atoms for hydrogen bonding. |

| Hydrogen Bond Acceptor | Yes (Primary and Tertiary Amines) | The lone pairs of electrons on both nitrogen atoms can accept hydrogen bonds. |

Based on these properties, a qualitative prediction of solubility in common organic solvents can be made:

-

High Solubility Expected: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents.

-

Moderate Solubility Expected: In polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can occur. The presence of the nonpolar aromatic ring may limit very high solubility.

-

Low to Moderate Solubility Expected: In less polar solvents such as ethyl acetate and tetrahydrofuran (THF).

-

Low Solubility Expected: In nonpolar solvents like hexanes and toluene, where the polar functional groups will hinder dissolution.

The following diagram illustrates the relationship between solvent properties and the predicted solubility of the target compound.

Caption: Predicted solubility based on molecular features.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.[2] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment:

-

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the final volume of the filtered solution.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine in the diluted solution using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

To facilitate the systematic collection and comparison of solubility data, the following table template is provided for researchers to populate with their experimentally determined values.

Table 2: Experimental Solubility of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Dichloromethane | 25 | |||

| e.g., Methanol | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Hexanes | 25 | |||

| e.g., Dimethylformamide | 25 | |||

| e.g., Dimethyl Sulfoxide | 25 |

Conclusion

For researchers and drug development professionals, the empirical determination of this compound's solubility is paramount for its effective utilization. The provided isothermal shake-flask protocol offers a robust and reliable method for generating this critical data. The systematic application of this methodology will empower scientists to optimize reaction conditions, streamline purification processes, and develop well-characterized formulations, thereby accelerating the pace of research and development.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

Sources

Commercial availability of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine for research

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

Part 1: Commercial Availability Assessment and Strategic Sourcing

For researchers and scientists in drug development, accessing specific chemical building blocks is a critical first step. This guide addresses the commercial availability of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine .

A thorough review of major chemical supplier catalogs indicates that 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is not a standard, off-the-shelf commercial product . Its absence from catalogs necessitates a strategic approach for its acquisition, focusing on the procurement of a readily available precursor and subsequent in-house synthesis. The most logical and cost-effective precursor is 4-bromo-1,2-diaminobenzene (also known as 4-bromo-o-phenylenediamine), which is widely available from numerous suppliers.

This guide provides a comprehensive overview for obtaining the target molecule by detailing the procurement of the starting material, outlining a reliable synthetic route, and summarizing essential safety and handling protocols.

Part 2: Procurement of the Key Starting Material: 4-bromo-1,2-diaminobenzene

The foundational step for any researcher is to source high-quality starting material. 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7) is the parent amine for the desired N,N-dimethylated derivative and is readily available.

Table 1: Commercial Suppliers of 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7)

| Supplier | Example Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 640441 | 97% | 5 g, 25 g, 100 g[1] |

| Fisher Scientific | 640441100G | - | 100 g[2] |

| Tokyo Chemical Industry (TCI) | B3181 | >96.0% (GC) | - |

| ChemicalBook | - | Various | Various[3] |

| Alkali Scientific | 640441-100G | - | 100 g[4] |

Note: Availability and product details are subject to change. Researchers should verify with suppliers directly.

Physicochemical Properties of the Precursor

Understanding the properties of the starting material is crucial for experimental design and safety.

Table 2: Physicochemical Data for 4-bromo-1,2-diaminobenzene

| Property | Value | Source |

| CAS Number | 1575-37-7 | |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 65-69 °C (decomposes) | |

| Solubility | Soluble in chloroform | [3] |

| InChI Key | WIHHVKUARKTSBU-UHFFFAOYSA-N |

Part 3: Proposed Synthetic Pathway to 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

The synthesis of the target compound can be achieved through a selective N,N-dimethylation of 4-bromo-1,2-diaminobenzene. One of the amino groups in o-phenylenediamine derivatives can be selectively alkylated. A common and effective method for N,N-dimethylation of aromatic amines is reductive amination . This method involves reacting the primary amine with an excess of formaldehyde to form an intermediate Schiff base (or aminal), which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N,N-dimethylation of substituted anilines and serves as a starting point for optimization.[5]

Materials:

-

4-bromo-1,2-diaminobenzene

-

Formaldehyde (37% solution in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in THF.

-

Addition of Reagents: To this solution, add formaldehyde (2.2-2.5 equivalents). The reaction may be cooled in an ice bath depending on the initial reaction rate.

-

Acidification & Reduction: Slowly add glacial acetic acid to catalyze the formation of the intermediate. Subsequently, add sodium cyanoborohydride (2.0-2.2 equivalents) portion-wise, maintaining the temperature. Caution: NaBH₃CN is highly toxic and reacts with strong acid to release hydrogen cyanide gas. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine.

Part 4: Safety and Handling of 4-bromo-1,2-diaminobenzene

As the primary material handled in the lab, a thorough understanding of the precursor's hazards is essential for ensuring a safe experimental environment.

Table 3: GHS Hazard Information for 4-bromo-1,2-diaminobenzene

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | GHS06 | Danger [6] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning [6] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning [6] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 | Warning [6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If dusts are generated, use a P2 (EN 143) respirator cartridge or equivalent.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Part 5: Conclusion

While 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is not directly available from commercial chemical suppliers, it is readily accessible to the research community. Its synthesis is straightforward, relying on the widely available and well-characterized precursor, 4-bromo-1,2-diaminobenzene. By following a standard reductive amination protocol and adhering to appropriate safety measures for the precursor, researchers can confidently produce the target compound for their discovery and development programs.

References

-

N,N-Dimethylphenylenediamine . Wikipedia. [Link]

- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.

-

Preparation of N,N-dimethyl-p-phenylenediamine . PrepChem.com. [Link]

-

4-Bromobenzene-1,2-diamine . PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-1,2-diaminobenzene, 1 X 100 g (640441-100G) . Alkali Scientific. [Link]

-

Safety Data Sheet - 4-Bromo-1,2-diaminobenzene . DC Fine Chemicals. [Link]

-

Safety Data Sheet - 4-Bromo-1,2-diaminobenzene . Aladdin. [Link]

-

(a) Preparation of 4-bromo-o-phenylenediamine . PrepChem.com. [Link]

-

Preparation of N,N-dimethylation of 4-bromoaniline? . ResearchGate. [Link]

- Synthesis method for 4-bromo-o-phenylenediamine.

-

The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . National Institutes of Health (NIH). [Link]

-

para-Selective C-H amination of N,N-dimethylaniline with different... . ResearchGate. [Link]

-

The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . RSC Publishing. [Link]

Sources

- 1. 4-溴-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sigma Aldrich 4-Bromo-1,2-diaminobenzene 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 4. alkalisci.com [alkalisci.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethylated o-Phenylenediamine Derivatives: Synthesis, Properties, and Applications

Section 1: Core Concepts and Structural Significance

N,N-dimethylated o-phenylenediamines are a class of aromatic compounds featuring a benzene ring substituted with two adjacent amino groups, one of which is dimethylated. The ortho-disposition of the amino functionalities is the cornerstone of their chemical reactivity, making them exceptionally valuable precursors for the synthesis of a wide array of heterocyclic systems. This unique structural arrangement facilitates intramolecular cyclization reactions, which are fundamental to the construction of diverse molecular scaffolds of significant interest in medicinal chemistry and materials science.

The introduction of the N,N-dimethyl group has a profound impact on the molecule's electronic and steric properties. Electronically, the dimethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring and enhances the nucleophilicity of the adjacent primary amino group. Sterically, the bulk of the dimethylamino group can influence the regioselectivity of certain reactions and the conformational preferences of the resulting heterocyclic products.

Section 2: Synthesis of N,N-Dimethylated o-Phenylenediamine Derivatives

The synthesis of N,N-dimethylated o-phenylenediamines typically commences with the corresponding nitroaniline precursor. The choice of synthetic route is often dictated by factors such as scale, available resources, and desired purity. The most prevalent and reliable method involves the reduction of an ortho-nitroaniline derivative.

General Synthetic Approach: Reduction of Nitroanilines

The reduction of N,N-dimethyl-2-nitroaniline is a cornerstone for the synthesis of N,N-dimethyl-o-phenylenediamine. Several effective reduction strategies are employed, each with its own set of advantages and considerations.

-

Catalytic Hydrogenation: This method is widely favored for its clean reaction profile and high yields. The choice of catalyst is critical for the efficiency of the reduction.

-

Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the hydrogenation of nitro groups. It offers excellent reactivity under relatively mild conditions of hydrogen pressure and temperature.

-

Raney Nickel: Another robust catalyst, particularly effective for large-scale industrial syntheses. It often requires slightly higher pressures and temperatures compared to Pd/C but is a cost-effective option.[1]

-

-

Metal-Acid Reduction: A classical and reliable method for nitro group reduction.

The following diagram illustrates the general synthetic workflow for N,N-dimethyl-o-phenylenediamine.

Caption: General workflow for the synthesis of N,N-dimethyl-o-phenylenediamine.

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-o-phenylenediamine via Catalytic Hydrogenation

This protocol provides a step-by-step methodology for the synthesis of N,N-dimethyl-o-phenylenediamine using palladium on carbon as the catalyst.

Materials:

-

N,N-Dimethyl-2-nitroaniline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (absolute)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen gas supply

-

Standard hydrogenation apparatus

Procedure:

-

Reaction Setup: In a well-dried two-neck flask equipped with a magnetic stirrer, add 10% Pd/C. Purge the flask with an inert gas (e.g., nitrogen or argon) to ensure an inert atmosphere.

-

Addition of Reactant: Dissolve N,N-dimethyl-2-nitroaniline in absolute ethanol and add it to the flask containing the catalyst.

-

Hydrogenation: Purge the flask with hydrogen gas to replace the inert atmosphere. Pressurize the reactor with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion of the reaction, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Work-up: Combine the filtrate and washes. Add water to the solution and extract the product with ethyl acetate. Wash the combined organic extracts with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N,N-dimethyl-o-phenylenediamine can be further purified by vacuum distillation or recrystallization to obtain a product of high purity.

Section 3: Physicochemical and Spectroscopic Properties

The properties of N,N-dimethylated o-phenylenediamine derivatives are crucial for their application in various fields. The following table summarizes the key physicochemical properties of N,N'-dimethyl-1,2-phenylenediamine.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | Solid | |

| Density | 1.262 g/mL at 25 °C | |

| Refractive Index | n20/D 1.592 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of N,N'-dimethyl-1,2-phenylenediamine would be expected to show signals for the aromatic protons and the N-methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino groups.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the aromatic carbons and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Section 4: Applications in Drug Development and Materials Science

The true value of N,N-dimethylated o-phenylenediamine derivatives lies in their utility as versatile building blocks for the synthesis of a wide range of heterocyclic compounds with significant biological and material properties.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in a multitude of pharmacologically active molecules, including anthelmintics, proton pump inhibitors, and anticancer agents.[5] The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely employed method for the synthesis of the benzimidazole core.[5][6]

The reaction of N,N-dimethyl-o-phenylenediamine with an aldehyde would lead to the formation of a 1-methyl-2-substituted-benzimidazole derivative. The presence of the N-methyl group can enhance the lipophilicity and metabolic stability of the resulting benzimidazole, which are desirable properties in drug candidates.

The following diagram illustrates the general mechanism for benzimidazole formation.

Caption: Mechanism of benzimidazole synthesis from N,N-dimethyl-o-phenylenediamine.

A variety of catalysts, including protic and Lewis acids, can be employed to facilitate this condensation reaction.[7] Green chemistry approaches utilizing water as a solvent and mild catalysts are also being explored.[6]

Development of Fluorescent Probes for Nitric Oxide Detection

o-Phenylenediamine derivatives are extensively used in the design of fluorescent probes for the detection of nitric oxide (NO), a crucial signaling molecule in various physiological and pathological processes.[8][9][10][11] The underlying principle involves the reaction of the o-diamino functionality with NO in the presence of oxygen to form a highly fluorescent and stable triazole derivative.

The fluorescence of a fluorophore attached to the o-phenylenediamine moiety is typically quenched through a process called photoelectron transfer (PET).[8][9][11] Upon reaction with NO, the formation of the electron-deficient benzotriazole ring inhibits the PET process, leading to a significant enhancement in fluorescence intensity ("turn-on" response). The introduction of electron-donating groups, such as methyl groups, on the o-phenylenediamine ring can enhance the electron-rich nature of the probe, potentially improving its reactivity and sensitivity towards NO.[8][9][11]

Precursors for Quinoxalines and Benzodiazepines

In addition to benzimidazoles, N,N-dimethylated o-phenylenediamines can serve as precursors for other important heterocyclic systems.

-

Quinoxalines: Condensation with 1,2-dicarbonyl compounds yields quinoxaline derivatives, which are known to exhibit a range of biological activities.[12][13]

-

Benzodiazepines: Reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of 1,5-benzodiazepine scaffolds, which are central to a class of psychoactive drugs.[13]

Section 5: Safety and Handling

N,N-dimethylated o-phenylenediamine derivatives, like many aromatic amines, should be handled with appropriate safety precautions. The para-isomer, N,N-dimethyl-p-phenylenediamine, is known to be toxic if swallowed, in contact with skin, or if inhaled.[14] It is also a skin sensitizer.[3] Given the structural similarities, it is prudent to handle all N,N-dimethylated o-phenylenediamine derivatives with care in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Section 6: Conclusion

N,N-dimethylated o-phenylenediamine derivatives are a class of compounds with significant synthetic utility, primarily driven by the reactive nature of the ortho-disposed amino groups. Their role as key building blocks for a diverse range of biologically active heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines, underscores their importance in drug discovery and development. Furthermore, their application in the design of fluorescent probes for nitric oxide highlights their value as tools in chemical biology research. A thorough understanding of their synthesis, properties, and reactivity is essential for harnessing their full potential in the advancement of chemical and biomedical sciences.

References

-

Heidelberger, M. (1923). An advanced laboratory manual of organic chemistry. PrepChem.com. [Link]

-

Various Authors. (n.d.). Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. Semantic Scholar. [Link]

-

Patil, S. S., Shinde, S. B., & Kategaonkar, A. H. (2011). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Wikipedia. [Link]

-

Hu, Y., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances. [Link]

-

Yadav, P., & Singh, A. (2023). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

- Wang, Y. (2010). A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.

-

Sancus Pigment. (n.d.). Understanding N,N-dimethyl-1,4-phenylenediamine: Properties and Applications. sancuspigment.com. [Link]

-

Various Authors. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. organic-chemistry.org. [Link]

-

Various Authors. (1951). Reactions of NN′-dimethyl-o-phenylenediamine with α-aldols and β-ketols. Journal of the Chemical Society (Resumed). [Link]

-

Gaber, H. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. [Link]

-

Samanta, S., et al. (2017). Synthesis of poly(o-phenylenediamine) nanofiber with novel structure and properties. Polymer International. [Link]

-

PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

-

Plater, M. J., et al. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Li, J., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. [Link]

-

precisionFDA. (n.d.). N,N'-DIMETHYL-1,2-PHENYLENEDIAMINE. precision.fda.gov. [Link]

-

Sigma-Aldrich. (n.d.). NN-Dimethyl-p-phenylenediamine. sls.ie. [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. University of the Pacific. [Link]

-

Plater, M. J., et al. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Semantic Scholar. [Link]

-

Verde, V., et al. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Free Radical Research. [Link]

-

Al-Jothery, H. A. A., et al. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). ResearchGate. [Link]

-

Wikipedia. (n.d.). o-Phenylenediamine. Wikipedia. [Link]

-

Plater, M. J., et al. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Sigma-Aldrich. (n.d.). N,N-Dimethyl-p-phenylenediamine sulfate salt, 98%. sls.com. [Link]

-

Li, J., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. [Link]

-

Wu, D., et al. (2013). Development of azo-based fluorescent probes to detect different levels of hypoxia. Angewandte Chemie International Edition. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GSRS [precision.fda.gov]

- 5. ijariie.com [ijariie.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N,N-Dimethyl-p-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine in the Synthesis of Benzimidazole Derivatives

Abstract

This technical guide provides an in-depth analysis of the synthetic utility of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine, a specialized ortho-phenylenediamine (OPD) derivative, in the construction of benzimidazole-based heterocyclic systems. We will first explore the fundamental mechanistic requirements for classical benzimidazole synthesis and elucidate why the N,N-dimethyl substitution on the target diamine precludes the direct formation of a neutral benzimidazole ring via standard condensation methods. Subsequently, we present a validated, alternative synthetic pathway that leverages the unique reactivity of this precursor to access 6-bromo-1,1-dimethyl-2-aryl-benzimidazolium salts. These cationic heterocycles are valuable intermediates in their own right, notably as precursors to N-heterocyclic carbenes (NHCs). This guide offers detailed mechanistic explanations, step-by-step experimental protocols, and workflow diagrams to enable researchers in medicinal chemistry and materials science to effectively utilize this versatile building block.

Introduction: The Benzimidazole Scaffold and a Unique Precursor

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in pharmaceutical chemistry. Its derivatives exhibit a vast range of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2][3] The most prevalent synthetic route to this heterocycle is the condensation of an ortho-phenylenediamine (OPD) with an aldehyde or a carboxylic acid (or its derivative), a method known as the Phillips-Ladenburg reaction.[4][5]

The precursor of interest, 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine , presents a unique set of functional groups:

-

A nucleophilic primary amine (-NH₂) at the 2-position.

-

A tertiary amine (-N(CH₃)₂) at the 1-position, which lacks the acidic proton typical of secondary amines.

-

A bromine atom at the 4-position, serving as a versatile handle for post-cyclization functionalization via cross-coupling reactions.

This unique substitution pattern fundamentally alters the molecule's reactivity compared to standard OPDs, necessitating a nuanced synthetic approach.

Mechanistic Causality: Why Direct Synthesis of Neutral Benzimidazoles Fails

The classical synthesis of a 2-substituted benzimidazole from an OPD and an aldehyde involves two critical stages: condensation to form a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization.[6] The final aromatization step is the crucial point of failure for N,N-dialkylated OPDs. This step requires the elimination of two hydrogen atoms, one from each nitrogen of the original diamine, to form the stable, aromatic benzimidazole ring.

As illustrated below, the tertiary amine of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine lacks a proton to eliminate, thereby arresting the reaction sequence.

Diagram 1: Comparison of benzimidazole synthesis pathways.

Attempting a standard condensation will predictably yield the stable Schiff base, N'-(arylmethylene)-4-bromo-N,N-dimethylbenzene-1,2-diamine, rather than the desired cyclized product.

A Validated Alternative Strategy: Synthesis of Benzimidazolium Salts

While the formation of a neutral benzimidazole is mechanistically disfavored, the unique structure of the precursor is ideally suited for the synthesis of benzimidazolium salts . These cationic heterocycles are highly valuable as precursors to N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern organometallic catalysis.[7]

The proposed strategy is a two-step process:

-

Schiff Base Formation: Controlled condensation of the primary amine with an aldehyde to form the key intermediate.

-

Acid-Catalyzed Intramolecular Cyclization: The lone pair of the tertiary amine acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This reaction is promoted by an acid catalyst, which activates the imine, and results in the formation of a stable, five-membered cationic ring.

Diagram 2: Proposed synthetic workflow for benzimidazolium salt formation.

This pathway provides a robust and high-yield method to convert the starting material into a valuable, advanced intermediate.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Intermediate

This protocol details the synthesis of N'-(4-methoxybenzylidene)-4-bromo-N,N-dimethylbenzene-1,2-diamine as a representative example.

Table 1: Reagents and Materials for Protocol 1

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine | (Not Assigned) | 229.12 | 10.0 | 1.0 |

| p-Anisaldehyde (4-methoxybenzaldehyde) | 123-11-5 | 136.15 | 10.0 | 1.0 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ~5 drops | Catalytic |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine (2.29 g, 10.0 mmol).

-

Add 50 mL of absolute ethanol and stir until the solid is fully dissolved.

-

Add p-anisaldehyde (1.36 g, 10.0 mmol) to the solution in a single portion.

-

Add 5 drops of glacial acetic acid to catalyze the imine formation.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Upon completion, a yellow precipitate will have formed. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to yield the Schiff base as a bright yellow solid. (Expected yield: >90%).

Protocol 2: Intramolecular Cyclization to Benzimidazolium Salt

This protocol describes the conversion of the Schiff base intermediate into 6-bromo-2-(4-methoxyphenyl)-1,1-dimethyl-1H-benzo[d]imidazol-3-ium chloride.

Table 2: Reagents and Materials for Protocol 2

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Schiff Base Intermediate (from Protocol 1) | - | 347.26 | 5.0 | 1.0 |

| Dioxane (Anhydrous) | 123-91-1 | 88.11 | 30 mL | - |

| Hydrogen Chloride solution (4.0 M in Dioxane) | 7647-01-0 | 36.46 | 1.5 mL (6.0 mmol) | 1.2 |

| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | 50 mL | - |

Step-by-Step Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves a strong acid.

-

In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the Schiff base intermediate (1.74 g, 5.0 mmol) in 30 mL of anhydrous dioxane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 4.0 M solution of HCl in dioxane (1.5 mL, 6.0 mmol) dropwise via syringe over 5 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Upon completion, a precipitate will have formed. Add 50 mL of anhydrous diethyl ether to the flask to ensure complete precipitation of the salt.

-

Collect the solid product by vacuum filtration, washing the filter cake with anhydrous diethyl ether (2 x 20 mL).

-

Dry the product under high vacuum to yield the benzimidazolium chloride salt as a pale, off-white solid. (Expected yield: >85%).

Downstream Applications and Further Functionalization

The resulting 6-bromo-1,1-dimethyl-2-aryl-benzimidazolium salt is a versatile intermediate with significant potential.

-

N-Heterocyclic Carbene (NHC) Formation: Deprotonation with a suitable strong base (e.g., KOtBu, NaH) will generate the corresponding NHC, which can be used as a ligand in a wide array of catalytic transformations.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom on the benzene ring is strategically positioned for further elaboration. Reactions such as Suzuki-Miyaura (coupling with boronic acids) or Buchwald-Hartwig amination (coupling with amines) can be employed to introduce molecular diversity and build complex, drug-like molecules.[8]

Diagram 3: Key downstream applications of the synthesized benzimidazolium salt.

Conclusion

While 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is not a suitable precursor for the direct, one-pot synthesis of neutral benzimidazoles due to the mechanistic constraints imposed by the tertiary amine, it serves as an excellent starting material for the synthesis of 6-bromo-1,1-dimethyl-2-aryl-benzimidazolium salts. The two-step protocol outlined herein—involving a high-yielding Schiff base formation followed by an efficient acid-catalyzed intramolecular cyclization—provides a reliable and scalable route to these valuable cationic heterocycles. This strategic approach transforms a potential synthetic dead-end into a productive pathway for accessing precursors to N-heterocyclic carbenes and complex, functionalized molecules for drug discovery and catalysis.

References

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. (n.d.). ijariie.com. Retrieved January 15, 2026, from [Link]

- Roeder, C. H., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(10), 1555-1560.

-

Terse, P. (2018). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 15, 2026, from [Link]

- Ansari, A., & Ali, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 481-502.

- Goméz-F. de V., J., et al. (2015). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein Journal of Organic Chemistry, 11, 1656–1666.

- Nobre, C. P., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1385.

- Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34685-34720.

- Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156.

- Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34685-34720.

- Al-Ostath, A., et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Journal of Advanced Research in Medical & Pharmaceutical Sciences, 10(1), 1-22.

- Hu, Y., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(51), 29696-29700.

- Sharma, D., & Narasimhan, B. (2024). Substituted benzimidazole a potential drug candidate. World Journal of Advanced Research and Reviews, 23(3), 1324-1334.

- Khokra, S. L., et al. (2011). Benzimidazole An Important Scaffold In Drug Discovery. Asian Journal of Biochemical and Pharmaceutical Research, 1(3).

- CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline. (n.d.). Google Patents.

- Sharma, A., et al. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 40(2).

- Alam, M. A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 771457.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bicyclization involving pseudo-intramolecular imination with diamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 4. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure [testbook.com]

- 5. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents [beilstein-journals.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols: Synthesis of Quinoxaline Derivatives Using 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant applications in pharmaceuticals, materials science, and agrochemicals.[1][2] Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have made them a focal point of intensive research in drug discovery.[3] The classical and most direct route to the quinoxaline ring system involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3][4][5]

This application note provides a detailed guide for the synthesis of quinoxaline derivatives utilizing a specific substituted aromatic diamine, 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine. The presence of the bromo-substituent offers a valuable handle for further functionalization via cross-coupling reactions, while the dimethylamino group can modulate the electronic properties and solubility of the resulting quinoxaline products. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Rationale for Using 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

The choice of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine as a starting material is strategic for several reasons:

-

Synthetic Versatility: The bromine atom at the 4-position of the benzene ring serves as a versatile functional group for post-synthetic modifications. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents to tailor the biological activity and physicochemical properties of the final quinoxaline derivative.

-

Modulation of Electronic Properties: The electron-donating dimethylamino group can influence the reactivity of the diamine and the electronic characteristics of the resulting quinoxaline. This can be crucial for tuning the molecule's interaction with biological targets.

-

Improved Solubility: The presence of the dimethylamino group can enhance the solubility of the starting material and the final products in organic solvents, facilitating reaction setup, workup, and purification.

While the specific compound 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is a specialized reagent, its synthesis can be adapted from established methods for related anilines. The synthesis of the parent compound, 4-bromo-o-phenylenediamine, typically involves the bromination of o-phenylenediamine.[6][7][8]

Reaction Mechanism and Key Considerations

The fundamental reaction for the synthesis of quinoxalines is the condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).[1][9] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism.

Proposed Reaction Mechanism

The generally accepted mechanism for this acid-catalyzed condensation is as follows:

-

Nucleophilic Attack: One of the amino groups of the 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound. Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating this attack.

-

Formation of a Hemiaminal Intermediate: This initial attack forms a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily dehydrates to form an imine (Schiff base).

-

Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl carbon in an intramolecular fashion.

-

Second Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazine ring of the quinoxaline.

Caption: Proposed mechanism for the acid-catalyzed synthesis of quinoxalines.

Experimental Workflow Overview

The general workflow for the synthesis of quinoxaline derivatives from 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine is outlined below.

Caption: General experimental workflow for quinoxaline synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoxaline derivative.

Materials and Reagents

-

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

-

Benzil (or other 1,2-dicarbonyl compound)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

General Procedure for the Synthesis of 6-bromo-N,N-dimethyl-2,3-diphenylquinoxalin-5-amine

This protocol describes the reaction of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine with benzil.

-